molecular formula C11H7BrO2 B044796 6-Bromo-2-naphthoic acid CAS No. 5773-80-8

6-Bromo-2-naphthoic acid

Cat. No.: B044796
CAS No.: 5773-80-8
M. Wt: 251.08 g/mol
InChI Key: NPMCAVBMOTZUPD-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and a carboxylic acid group is attached at the second position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Bromo-2-naphthoic acid involves the bromination of 2-naphthoic acid. The process typically includes the following steps:

Industrial Production Methods: An industrial method involves reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction followed by treatment with copper bromide in the presence of an acid to yield this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted naphthoic acids.

    Oxidation Products: Carboxylate salts.

    Reduction Products: Alcohol derivatives

Scientific Research Applications

6-Bromo-2-naphthoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.

    Industry: Employed in the production of dyes, pigments, and agrochemicals .

Comparison with Similar Compounds

  • 6-Hydroxy-2-naphthoic acid
  • 6-Amino-2-naphthoic acid
  • 1-Bromo-2-naphthoic acid
  • 6-Methoxy-2-naphthoic acid

Comparison:

6-Bromo-2-naphthoic acid stands out due to its unique combination of a bromine atom and a carboxylic acid group, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

6-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCAVBMOTZUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404154
Record name 6-Bromo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-80-8
Record name 6-Bromo-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5773-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium hypochlorite (62 ml, 5.25% in water (w/w), 3.6 g, 48.18 mmol) and sodium hydroxide (6.4 g, 160.6 mmol) in 50 ml of water was added a solution of 2-acetyl-6-bromonaphthalene (Compound L) 4 g, (16.06 mmol) in 50 ml of 1,4-dioxane. The yellow solution was heated to 70° C. in an oil bath for 2 hours, cooled to ambient temperature, and extracted with ethyl ether (2×50 ml). The aqueous layers were diluted with NaHSO3 solution (until KI indicator solution remained colorless) and then acidified (pH<2) with IN sulfuric acid to give a white precipitate. The mixture was extracted with ethyl ether, and the combined organic phase washed with saturated aqueous NaCl, dried (MgSO4) and concentrated to give 3.54 g (88%) of the title compound as a solid. 1H NMR (DMSO-d6): δ 8.63 (1H, br s), 8.32 (1H, d, J=2.0 Hz), 8.10 (1H, d, J=8.8 Hz), 8.00-8.05 (2H, m), 7.74 (1H, dd, J=2.0, 8.8 Hz).
Quantity
62 mL
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reactant
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6.4 g
Type
reactant
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4 g
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0 (± 1) mol
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50 mL
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50 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

A solution of methyl 6-bromo-2-naphthoate (7.70 g, 29.0 mmol) in 2:1 THF:water (150 mL) was treated with lithium hydroxide hydrate (2.44 g, 58.1 mmol) followed by stirring at room temperature for 48 h. Concentrated under vacuum, diluted with water and cooled to 0° C. Acidified to pH3 with 4N HCl. Solids were collected by filtration, dissolved in toluene-EtOAc (ca. 2 L) and washed with brine. Dried over Na2SO4, filtered and concentrated under vacuum. Brown solid was triturated with ether, collected by filtration, and dried under vacuum to give the title compound as a nearly white solid (5.07 g, 70%).
Quantity
7.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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lithium hydroxide hydrate
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2.44 g
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reactant
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Quantity
150 mL
Type
solvent
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Yield
70%

Synthesis routes and methods III

Procedure details

The title compound can be prepared by two procedures designated as procedure A and procedure B below. The starting material of formula II used in each of these procedures is prepared as follows: A sodium hypochlorite solution was prepared by introducing chlorine gas (11.2 g) into a solution of NaOH (15.3 g) in 200 ml of ice water. Solid (6-bromo-2-naphthalenyl)ethanone [9.5 g, 38.1 mmoles, prepared according to the procedure of R. B. Girdler et al., J. Chem. Soc. (C), 518 (1966)] was added to the stirred sodium hypochlorite solution at 0° C. and then the mixture was heated on a steam bath for 1 hr. The precipitate was removed by filtration. Sodium metabisulfite (5 g) was added to the cooled (0° C.) filtrate. The mixture was adjusted to pH 5 with concentrated HCl. The precipitate was collected and dried. The collected precipitate was crystallized from boiling ethanol by the addition of water to afford 5.5 g (two crops) of 6-bromo-2-naphthalenecarboxylic acid; mp 288°-290° C.; NMR (CDCl3) δ 7.68 (2d, J=8 Hz, J2 =2 Hz, 1H), 7.97 (m, 2H), 8.05 (d, J=8 Hz, 1H), 8.25 (d, H), 8.58 (d, 1H), IR (CHCl3), 2800, 1680, 1625, 1567 cm-1 ; UVλmax (EtOH) 333 nm (ε1080), 323 (880), 317 (1020), 286 (9040), 237 (54,350).
[Compound]
Name
formula II
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11.2 g
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15.3 g
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ice water
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200 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-naphthoic acid
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Customer
Q & A

Q1: What is the primary use of 6-bromo-2-naphthoic acid in chemical synthesis?

A: this compound serves as a crucial building block in synthesizing various organic compounds, notably pharmaceuticals and agricultural chemicals. [] Its structure allows for further modifications, making it a versatile starting material for creating complex molecules. For instance, it's a key intermediate in synthesizing Adapalene, a medication used in the treatment of acne. [, ]

Q2: Can you elaborate on the synthesis of Adapalene from this compound?

A: Certainly. Adapalene synthesis involves a multi-step process. This compound is first converted to its methyl ester. This ester then undergoes a condensation reaction with 2-(1-adamantyl)-4-bromoanisole. The resulting product is then subjected to saponification, yielding Adapalene. [, , ]

Q3: Beyond Adapalene, are there other applications for this compound derivatives?

A: Research has explored incorporating this compound into benzimidazole derivatives. These derivatives, synthesized via Sonogashira coupling, showed promising anthelmintic activity against Indian earthworms (Pheretima posthuma). [] This finding suggests potential applications in developing new antiparasitic drugs.

Q4: What are the common methods for synthesizing this compound itself?

A: A recently developed method involves a three-step process starting from 6-hydroxy-2-naphthoic acid. First, 6-hydroxy-2-naphthoic acid reacts with ammonia in the presence of sulfite or bisulfite to produce 6-amino-2-naphthoic acid. This compound then undergoes diazotization followed by a reaction with copper bromide in an acidic environment, ultimately yielding this compound. This method boasts high yield and purity at a reduced cost. []

Q5: Has there been any computational research on this compound?

A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the structures and vibrational frequencies of both 2-naphthoic acid and this compound. [] These studies provide valuable insights into the molecular properties and behavior of these compounds. Further research explored the spectroscopic properties and deprotonation of this compound. []

Q6: Are there any studies focusing on the crystal structure of compounds related to this compound?

A: Research has investigated a naphthalene family crystal, Decyl 6-(decyloxy)naphthalene-2-carboxylate (D6DN2C), which shares structural similarities with this compound. [] This research explored its potential for fluorescence and third-order nonlinear optical applications. While not directly focused on this compound, such studies on structurally related compounds can offer valuable insights into its potential applications in material science and optics.

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